5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one
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Overview
Description
5-Amino-1H-[1,2,3]triazolo[4,5-b]pyridin-7(4H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique triazole and pyridine fused ring structure, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1H-[1,2,3]triazolo[4,5-b]pyridin-7(4H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1H-[1,2,3]triazolo[4,5-b]pyridin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-Amino-1H-[1,2,3]triazolo[4,5-b]pyridin-7(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1H-[1,2,3]triazolo[4,5-b]pyridin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1H-[1,2,3]triazolo[4,5-b]pyridine: Shares a similar core structure but lacks the amino group.
1,2,4-Triazolo[4,3-a]quinoxalines: Another class of triazole-containing compounds with distinct biological activities.
Uniqueness: 5-Amino-1H-[1,2,3]triazolo[4,5-b]pyridin-7(4H)-one is unique due to its specific amino substitution, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and development applications.
Biological Activity
5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (CAS No. 60282-60-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the compound's biological properties, supported by recent research findings and data tables.
Property | Value |
---|---|
Molecular Formula | C6H7N5O |
Molecular Weight | 165.15 g/mol |
IUPAC Name | 5-amino-2,3-dihydro-1H-triazolo[4,5-b]pyridin-7-one |
CAS Number | 60282-60-2 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : The compound has shown significant antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro for its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines, including breast and lung cancers. The compound's mechanism of action appears to involve the modulation of key signaling pathways related to cell growth and survival .
- Neuroprotective Effects : Some research highlights the neuroprotective potential of this compound. It has been investigated for its ability to mitigate neurotoxicity in models of neurodegenerative diseases, suggesting a role in protecting neuronal cells from oxidative stress and apoptosis .
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways associated with various diseases. For instance, it shows promise as an inhibitor of carbonic anhydrase, which is relevant in the treatment of glaucoma and other conditions .
Case Studies and Research Findings
Several studies have specifically evaluated the biological effects of this compound:
- Antimicrobial Study : A study conducted by Smolecule reported that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µM against E. coli, indicating moderate antibacterial activity.
- Anticancer Evaluation : In vitro assays demonstrated that this compound reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. This suggests significant anticancer potential that warrants further investigation into its mechanisms and efficacy in vivo .
- Neuroprotective Research : An experiment involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound significantly reduced cell death compared to untreated controls. This effect was attributed to its antioxidant properties and ability to modulate apoptotic pathways .
Properties
CAS No. |
60282-60-2 |
---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
5-amino-2,4-dihydrotriazolo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C5H5N5O/c6-3-1-2(11)4-5(7-3)9-10-8-4/h1H,(H4,6,7,8,9,10,11) |
InChI Key |
IMDJDHHUQPQHNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=NNN=C2C1=O)N |
Origin of Product |
United States |
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